Bisphenol A dimethacrylate

Catalog No.
S596091
CAS No.
3253-39-2
M.F
C23H24O4
M. Wt
364.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bisphenol A dimethacrylate

CAS Number

3253-39-2

Product Name

Bisphenol A dimethacrylate

IUPAC Name

[4-[2-[4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]phenyl] 2-methylprop-2-enoate

Molecular Formula

C23H24O4

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C23H24O4/c1-15(2)21(24)26-19-11-7-17(8-12-19)23(5,6)18-9-13-20(14-10-18)27-22(25)16(3)4/h7-14H,1,3H2,2,4-6H3

InChI Key

QUZSUMLPWDHKCJ-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(=O)C(=C)C

Synonyms

2,2-di(4-methacryloxyphenyl)propane, Bis-DMA, bisphenol A dimethacrylate

Canonical SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(=O)C(=C)C
  • Dental materials: Bis-DMA is a common component of dental sealants and composites, which are used to protect teeth from decay and restore damaged teeth, respectively.
  • Composites: Bis-DMA can also be found in some composite materials used in various industrial applications.

Endocrine Disruption:

One of the main areas of research focuses on Bis-DMA's potential to act as an endocrine disruptor. Endocrine disruptors are chemicals that can interfere with the normal functioning of the hormonal system. In vitro studies have shown that Bis-DMA can bind to estrogen and androgen receptors, potentially affecting hormone signaling pathways []. However, further research is needed to determine the extent to which this translates to actual health effects in humans.

Cytotoxicity:

Bis-DMA's potential cytotoxicity, or its ability to damage cells, is another area of investigation. Some studies have shown that Bis-DMA exposure can induce cell death and other cytotoxic effects in various cell lines []. However, the specific mechanisms and the relevance of these findings to in vivo scenarios require further investigation.

Biodegradation and Biocompatibility:

Understanding the biodegradation and biocompatibility of Bis-DMA is crucial for assessing its safety in various applications. Research in this area explores how Bis-DMA degrades in the environment and its potential to cause adverse effects when it comes into contact with living tissues []. This information is valuable for developing safer alternatives or improving the safety profile of existing materials containing Bis-DMA.

Bisphenol A dimethacrylate is a synthetic organic compound derived from bisphenol A, characterized by its two methacrylate functional groups. This compound is primarily utilized as a monomer in the production of various polymeric materials due to its ability to undergo free radical polymerization. The molecular formula for Bisphenol A dimethacrylate is C23H24O4C_{23}H_{24}O_{4}, and it is known for its low volatility and high boiling point, making it suitable for applications requiring stability under heat.

  • Skin irritation: Bis-GMA can cause skin irritation upon contact [].
  • Eye irritation: Contact with eyes can cause irritation and inflammation [].
  • Potential endocrine disruption: Some studies suggest potential endocrine-disrupting effects of Bis-GMA, but more research is needed to determine the extent and significance [].

The primary chemical reaction involving Bisphenol A dimethacrylate is its polymerization, which can occur through free radical mechanisms. This process typically involves the initiation of polymer chains by heat or light, leading to the formation of cross-linked networks. Additionally, Bisphenol A dimethacrylate can undergo hydrolysis under acidic or basic conditions, resulting in the formation of Bisphenol A and methacrylic acid .

The synthesis of Bisphenol A dimethacrylate typically involves the reaction of bisphenol A with methacrylic acid or its derivatives. This can be achieved through esterification processes, where the hydroxyl groups of bisphenol A react with the carboxylic acid groups of methacrylic acid under acidic conditions. Alternative methods include ethoxylation followed by subsequent reactions to form various derivatives .

Unique FeaturesBisphenol APhenolic compoundPolycarbonate plasticsPrecursor for many derivatives; widely usedBis-Glycidyl MethacrylateGlycidyl etherDental compositesKnown for high reactivity; used in epoxy resinsEthoxylated Bisphenol A DimethacrylateEthoxylated derivativeAdhesives, dental materialsLower volatility; enhanced stabilityBisphenol FPhenolic compoundResins and plasticsLess toxic than Bisphenol A; lower estrogenic activityBisphenol SPhenolic compoundEpoxy resinsMore environmentally friendly; less endocrine disruption

Bisphenol A dimethacrylate stands out due to its dual methacrylate functionality, allowing it to form robust cross-linked structures that enhance material performance in various applications. Its low toxicity profile further distinguishes it from some other similar compounds, making it a preferred choice in sensitive applications such as dental materials.

Interaction studies have demonstrated that Bisphenol A dimethacrylate can influence the properties of composite materials. For instance, when combined with other monomers like tri(ethylene glycol) dimethacrylate, it exhibits improved mechanical properties such as flexural strength and reduced polymerization shrinkage . Furthermore, studies have shown that it does not significantly sensitize skin nor cause irritation, making it a safer choice for medical and dental applications .

Bisphenol A dimethacrylate (BPA-DMA, CAS 3253-39-2) features a central isopropylidene group ($$ \text{C(CH}3\text{)}2 $$) bridging two para-substituted phenolic rings, each esterified with methacrylic acid. The molecular formula $$ \text{C}{23}\text{H}{24}\text{O}4 $$ corresponds to a molecular weight of 364.43 g/mol. The rigid bisphenol A core imposes steric constraints, limiting rotational freedom and influencing polymerization kinetics. The methacrylate groups ($$ \text{CH}2=\text{C(CH}_3\text{)COO}- $$) provide reactive vinyl bonds for crosslinking, critical in dental composites and adhesives.

Stereochemical analysis reveals that the planar aromatic rings and tetrahedral isopropylidene carbon create a non-coplanar geometry, reducing intermolecular π-π interactions. This structural feature enhances solubility in organic solvents like dichloromethane while maintaining thermal stability up to 300°C.

Synthetic Pathways and Optimization Strategies

BPA-DMA is synthesized via esterification of bisphenol A with methacryloyl chloride in the presence of tertiary amines (e.g., triethylamine) under anhydrous conditions. A typical procedure involves:

  • Dissolving bisphenol A in dichloromethane or cyclohexane.
  • Adding methacryloyl chloride dropwise at 0–5°C.
  • Maintaining a 2:1 molar ratio of methacryloyl chloride to bisphenol A to ensure complete esterification.

Optimization strategies include:

  • Catalyst selection: Triethylamine neutralizes HCl byproducts, preventing side reactions.
  • Solvent choice: Polar aprotic solvents improve reaction homogeneity.
  • Temperature control: Reactions at 20–25°C yield >95% purity, while higher temperatures risk methacrylate oligomerization.

Post-synthesis purification involves aqueous washes to remove residual amines, followed by recrystallization from ethanol to achieve >98% purity.

Comparative Analysis of Bisphenol A-Based vs. Non-BPA Dimethacrylate Monomers

Non-BPA dimethacrylates, such as siloxane-based SiMA or resveratrol-derived EMPM, aim to mitigate endocrine disruption risks. Key differences include:

PropertyBPA-DMASiMA (Non-BPA)
Flexural Strength120–150 MPa90–110 MPa
Double Bond Conversion65–75%80–85%
Water Sorption35–40 µg/mm³25–30 µg/mm³
Shrinkage Stress3.5–4.0 MPa2.0–2.5 MPa

SiMA’s siloxane backbone reduces polymerization shrinkage but compromises mechanical strength compared to BPA-DMA. Phenolphthalein-based monomers (e.g., DIFPM) exhibit superior thermal stability (5% weight loss at 340°C vs. 310°C for BPA-DMA).

Characterization Techniques: NMR, FT-IR, and Mass Spectrometry

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 6.8–7.1 ppm (aromatic protons), 5.5–6.1 ppm (vinyl protons), 1.6 ppm (isopropylidene methyl groups).
    • ¹³C NMR: 167 ppm (ester carbonyl), 148 ppm (aromatic C-O), 125 ppm (vinyl carbons).
  • FT-IR:

    • 1720 cm⁻¹ (C=O stretch), 1635 cm⁻¹ (vinyl C=C), 1510 cm⁻¹ (aromatic ring).
  • Mass Spectrometry:

    • ESI-MS shows a molecular ion peak at m/z 364.43 [M]⁺, with fragmentation patterns confirming methacrylate loss (m/z 185).

X-ray diffraction studies reveal a monoclinic crystal system for BPA-DMA, with intermolecular hydrogen bonding between ester oxygens and aromatic hydrogens.

XLogP3

6.2

UNII

982O8255NE

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3253-39-2

Wikipedia

4,4'-isopropylidenediphenol dimethacrylate

General Manufacturing Information

2-Propenoic acid, 2-methyl-, 1,1'-[(1-methylethylidene)di-4,1-phenylene] ester: ACTIVE

Dates

Modify: 2023-08-15

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